Predicted Physicochemical Property Divergence: Boiling Point, Density, and pKₐ Compared with the 7‑Fluoro Analog
The target compound exhibits substantially higher predicted boiling point and density, and a lower pKₐ, compared with 7‑fluoro‑1,2‑dihydrospiro[indole‑3,4′‑oxane] (CAS 1388060‑65‑8), a representative mono‑halogenated analog . These differences directly impact purification method selection (distillation vs. chromatography), solvent partitioning behavior, and salt‑formation strategies during downstream processing.
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 406.8 ± 45.0 °C |
| Comparator Or Baseline | 7‑Fluoro‑1,2‑dihydrospiro[indole‑3,4′‑oxane]: 331.4 ± 42.0 °C |
| Quantified Difference | Δ = +75.4 °C |
| Conditions | Predicted values from ChemicalBook (ACD/Labs Percepta); same prediction algorithm for both compounds |
Why This Matters
A 75 °C difference in predicted boiling point dictates that purification protocols optimized for the 7‑fluoro analog cannot be directly transferred to the target compound without risking thermal degradation or yield loss.
